Lagosin

Description

Properties

IUPAC Name |

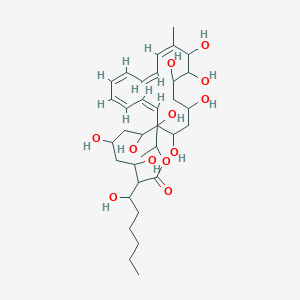

(3R,4S,6S,8S,10R,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,22-14+/t23-,24+,25-,26+,27-,28+,29-,30+,31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJUUQSLGVCRQA-SWOUQTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H]([C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-98-6 | |

| Record name | Fungichromin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6834-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fungichromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fungichromin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JB340D58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Lagosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagosin, a polyene macrolide antibiotic, exerts its biological activity primarily through direct interaction with sterols in cellular membranes, leading to a cascade of events that compromise membrane integrity and cellular function. This technical guide delineates the core mechanism of action of this compound, drawing upon the established principles of polyene macrolide-membrane interactions. While specific quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive framework for its study, including detailed experimental protocols and illustrative data representations. The guide also explores the downstream cellular consequences of membrane disruption and presents a generalized model for the signaling of apoptosis, a potential outcome of this compound treatment.

Introduction

This compound is a member of the filipin family of polyene macrolide antibiotics, characterized by a large macrolactone ring with a series of conjugated double bonds and a hydrophilic polyhydroxyl region.[1] First isolated from a Streptomyces species found in soil from Lagos, Nigeria, it exhibits broad-spectrum antifungal and has reported antitumor activity.[1] The primary molecular target of this compound, like other polyene antibiotics, is the sterol component of eukaryotic cell membranes, such as ergosterol in fungi and cholesterol in mammalian cells.[1] This interaction is fundamental to its mechanism of action and is the focus of this guide.

Core Mechanism of Action: Interaction with Membrane Sterols

The principal mechanism of action of this compound involves its binding to sterols within the phospholipid bilayer of cell membranes. This interaction is driven by the amphipathic nature of the this compound molecule. The hydrophobic polyene region of this compound aligns with the hydrophobic sterol molecules within the membrane, while the hydrophilic polyhydroxyl region can interact with the polar head groups of phospholipids and water.

This binding leads to a disruption of the normal membrane structure and function through one or more proposed models for polyene macrolide action:

-

Pore Formation: The aggregation of several this compound-sterol complexes can form aqueous pores or channels through the membrane. These pores disrupt the selective permeability of the membrane, allowing for the leakage of essential intracellular ions (e.g., K⁺, Na⁺) and small molecules, leading to a dissipation of the membrane potential and ultimately, cell death.

-

Membrane Destabilization: Even without the formation of stable pores, the insertion of this compound into the membrane can alter its physical properties, such as fluidity and thickness. This "detergent-like" effect can impair the function of membrane-bound proteins and enzymes that are crucial for cellular processes.

The affinity of this compound for different sterols can influence its selective toxicity. For instance, a higher affinity for ergosterol compared to cholesterol would result in greater antifungal activity with lower toxicity to host mammalian cells.

Quantitative Data on this compound's Activity

Table 1: Illustrative Antifungal Activity of this compound (MIC values)

| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | [Data Not Available] | 0.5 | 1 |

| Aspergillus fumigatus | [Data Not Available] | 1 | >64 |

| Cryptococcus neoformans | [Data Not Available] | 0.25 | 8 |

Note: The values presented are for illustrative purposes to demonstrate typical data presentation and are not actual experimental data for this compound.

Table 2: Illustrative Cytotoxic Activity of this compound (IC₅₀ values)

| Cell Line | Cell Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HeLa | Cervical Cancer | [Data Not Available] | 0.1 |

| HepG2 | Liver Cancer | [Data Not Available] | 0.5 |

| MCF-7 | Breast Cancer | [Data Not Available] | 0.2 |

Note: The values presented are for illustrative purposes to demonstrate typical data presentation and are not actual experimental data for this compound.

Experimental Protocols

To elucidate the mechanism of action of this compound and obtain the quantitative data illustrated above, a variety of biophysical and cell-based assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution series is then made in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted fungal suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Cytotoxicity Assay (IC₅₀ Determination)

The IC₅₀ of this compound against cancer cell lines can be determined using the crystal violet assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Staining: The medium is removed, and the cells are washed with PBS. The remaining adherent cells are fixed with methanol and stained with a 0.5% crystal violet solution in methanol for 20 minutes.

-

Quantification: The crystal violet is solubilized with a solution such as 10% acetic acid, and the absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Membrane Permeabilization Assay

The ability of this compound to permeabilize fungal membranes can be assessed by monitoring the influx of a fluorescent dye that is normally membrane-impermeant, such as SYTOX Green.

Protocol:

-

Fungal Cell Preparation: Fungal cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).

-

Assay Setup: The fungal cell suspension is placed in a 96-well black plate. SYTOX Green is added to each well to a final concentration of 1-5 µM.

-

This compound Addition and Measurement: this compound is added to the wells at various concentrations. The fluorescence intensity is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission). An increase in fluorescence indicates membrane permeabilization.

Signaling Pathways and Downstream Effects

The primary interaction of this compound with membrane sterols triggers a series of downstream cellular events. While specific signaling pathways directly activated by this compound have not been extensively characterized, the profound membrane disruption is known to induce secondary effects such as oxidative stress and apoptosis.

Generalized Model of this compound-Induced Membrane Disruption

The following diagram illustrates the fundamental mechanism of this compound's interaction with the cell membrane, leading to pore formation and increased permeability.

Hypothetical Apoptosis Signaling Pathway

The cellular stress induced by membrane damage and ion imbalance can trigger programmed cell death, or apoptosis. The following diagram presents a generalized workflow for investigating this compound's potential to induce apoptosis.

Conclusion

The core mechanism of action of this compound is consistent with that of other polyene macrolide antibiotics, involving a direct and disruptive interaction with sterols in the cell membrane. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death. While the broad strokes of this mechanism are understood, a detailed quantitative understanding of this compound's activity and its specific effects on downstream signaling pathways requires further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research into this promising antifungal and antitumor agent.

References

Chemical structure and physicochemical properties of Lagosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, also known as Fungichromin and Pentamycin, is a polyene macrolide antibiotic. First isolated from a Streptomyces species found in a soil sample from Lagos, Nigeria, it is a member of the filipin family of fungicides.[1] this compound has demonstrated broad-spectrum antifungal activity.[2][3][4] Extensive physicochemical and biological studies have shown that this compound, Fungichromin, and a related compound, Cogomycin, are identical in all respects, including their stereochemistry.[5] This document provides a detailed overview of the chemical structure and physicochemical properties of this compound, along with relevant experimental methodologies.

Chemical Structure

This compound is a 35-membered macrolide lactone containing a pentaene chromophore. Its complex structure includes multiple hydroxyl groups, contributing to its specific physicochemical characteristics.

IUPAC Name: (3R,4S,6S,8S,10R,12R,14R,15R,16R,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one[6]

Chemical Formula: C₃₅H₅₈O₁₂[6]

Molecular Weight: 670.83 g/mol [2][3]

CAS Number: 6834-98-6[6]

Synonyms: Fungichromin, Pentamycin, Cogomycin, 14-hydroxy Filipin[7][8]

(Image of the chemical structure of this compound would be placed here)

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Method | Source(s) |

| Appearance | Pale yellow to tan solid | Visual Inspection | [1] |

| Melting Point | Not experimentally determined | - | - |

| Solubility | |||

| Water | 0.209 mg/mL | Predicted (ALOGPS) | [9] |

| DMSO | 50 mg/mL | Experimental | [2][10] |

| DMF | Soluble | Experimental | [1][7][8] |

| Ethanol | Soluble | Experimental | [1][7][8] |

| Methanol | Soluble | Experimental | [1][7][8] |

| pKa (Strongest Acidic) | 12.74 - 12.89 | Predicted (Chemaxon, MoKa) | [9][11] |

| pKa (Strongest Basic) | -2.8 | Predicted (Chemaxon) | [9] |

| LogP | 0.07 - 2.47 | Predicted (ALOGPS, CLOGP) | [9][11] |

| UV Absorption Maxima (λmax) | 320, 337, 340, 356 nm | UV-Vis Spectroscopy | [12] |

Experimental Protocols

Isolation and Purification of this compound (as Fungichromin) from Streptomyces

This protocol is a generalized procedure based on methods for isolating polyene macrolides from Streptomyces cultures.

a. Fermentation:

-

Inoculate a suitable production medium (e.g., soybean meal-glucose medium) with a high-yielding strain of a this compound-producing Streptomyces species (e.g., S. padanus).[13]

-

Incubate the culture under optimal conditions (e.g., 28°C, with shaking) for a period determined to maximize production (typically 5-7 days).[13]

b. Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Mix the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[13]

-

Sonciate the mixture for approximately 15 minutes to lyse the cells and facilitate the extraction of the compound.[13]

-

Agitate the mixture on a rotary shaker for several hours to ensure complete extraction.[13]

-

Collect the organic phase, which now contains the crude this compound extract.

c. Purification:

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to column chromatography on a silica gel stationary phase.[14]

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate this compound from other metabolites.

-

Monitor the fractions for antifungal activity and/or by thin-layer chromatography (TLC).

-

Pool the active, pure fractions and evaporate the solvent to yield purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is based on a published protocol for the analysis of Fungichromin.[13]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., HYPERSIL BDS C-18).[13]

-

Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water.[13]

-

Flow Rate: 0.5 mL/min.[13]

-

Column Temperature: 28°C.[13]

-

Detection: UV detection at a wavelength of 357 nm.[13]

-

Sample Preparation: Dissolve the purified this compound or crude extract in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.22 µm syringe filter before injection.

Determination of Physicochemical Properties (General Methodologies)

-

Melting Point: Determined using a capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.

-

pKa (Potentiometric Titration): A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

-

LogP (Shake-Flask Method): A solution of this compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached. The concentration of this compound in both the n-octanol and water phases is then determined (e.g., by HPLC or UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelengths of maximum absorbance (λmax) are recorded.[12]

Mandatory Visualizations

Mechanism of Action: Interaction with Fungal Cell Membrane

This compound's primary antifungal mechanism involves its interaction with ergosterol, a key sterol component of fungal cell membranes. This interaction disrupts the integrity and function of the membrane.

Caption: this compound's interaction with ergosterol leading to fungal cell death.

Experimental Workflow: Isolation and Purification of this compound

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a Streptomyces fermentation culture.

Caption: A generalized workflow for the isolation and purification of this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of Pentamycin? [synapse.patsnap.com]

- 5. Physicochemical and biological comparison of polyene macrolide antibiotics fungichromin, this compound and cogomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungichromin | C35H58O12 | CID 5282200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 6834-98-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pentamycin [drugcentral.org]

- 12. Characterization of Streptomyces padanus JAU4234, a Producer of Actinomycin X2, Fungichromin, and a New Polyene Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fungichromin Production by Streptomyces padanus PMS-702 for Controlling Cucumber Downy Mildew - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungichromin: a substance from Streptomyces padanus with inhibitory effects on Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Lagosin's Antifungal Efficacy: A Technical Deep Dive for Researchers

An In-depth Examination of the Antifungal Activity Spectrum, Experimental Methodologies, and Cellular Impact of the Polyene Antibiotic Lagosin

This compound, a polyene macrolide antibiotic, demonstrates a broad spectrum of antifungal activity against a variety of fungal pathogens. As a member of the polyene class, its primary mechanism of action involves binding to ergosterol, a crucial sterol component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. This technical guide provides a comprehensive overview of this compound's antifungal activity, detailing its efficacy against various fungal species, the experimental protocols used to determine its activity, and its impact on fungal cellular pathways. For the purposes of this guide, data on fungichromin and cogomycin are included, as they have been shown to be identical to this compound.

Quantitative Antifungal Activity Spectrum of this compound

The in vitro antifungal activity of this compound has been evaluated against a range of yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) and other quantitative measures of its activity.

| Fungal Species | Isolate Information | Test Method | Medium | Incubation Conditions | MIC/IC50 Value | Citation(s) |

| Candida albicans | Biofilm Formation | XTT reduction assay | - | - | 10 µg/mL (MIC for biofilm inhibition) | [1] |

| Fusarium oxysporum | - | In vitro bioassay | - | - | 3.80 mg/L (IC50) | [2] |

| Rhizoctonia solani | AG-4 | Bioassay | - | - | 72 µg/mL (MIC, >90% inhibition) | [2] |

Core Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent against a specific fungal isolate. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours to obtain fresh, viable colonies.

-

A suspension of the fungal cells is prepared in sterile saline (0.85%) or sterile water.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10^6 CFU/mL for yeasts).

-

The standardized inoculum is further diluted in the test medium (typically RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the final desired inoculum concentration in the microtiter plate wells (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

2. Microtiter Plate Preparation and Inoculation:

-

A serial twofold dilution of this compound is prepared in the test medium in a 96-well microtiter plate.

-

Each well is inoculated with the standardized fungal suspension.

-

A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

3. Incubation:

-

The inoculated plates are incubated at 35°C for 24-48 hours.

4. MIC Reading:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as an 80% or 90% reduction in turbidity, which can be assessed visually or spectrophotometrically.

Broth microdilution workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate at which an antifungal agent kills a fungal population over time.

1. Inoculum and Drug Preparation:

-

A standardized fungal inoculum is prepared as described for the MIC assay.

-

Test tubes or flasks containing the appropriate growth medium (e.g., RPMI-1640) are prepared with various concentrations of this compound (often multiples of the predetermined MIC). A growth control without the drug is also included.

2. Inoculation and Incubation:

-

The prepared tubes are inoculated with the fungal suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

-

The cultures are incubated at 35°C with constant agitation.

3. Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

-

The aliquots are serially diluted in sterile saline.

-

A specific volume of each dilution is plated onto a suitable agar medium.

-

The plates are incubated until colonies are visible, and the number of colony-forming units (CFU) is counted.

4. Data Analysis:

-

The log10 CFU/mL is plotted against time for each this compound concentration and the control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Workflow for a time-kill kinetic assay.

Biofilm Disruption Assay (Crystal Violet Method)

This assay is used to quantify the effect of an antifungal agent on the formation or disruption of fungal biofilms.

1. Biofilm Formation:

-

A standardized fungal suspension is prepared and added to the wells of a flat-bottom 96-well microtiter plate.

-

The plate is incubated under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

2. Treatment with this compound:

-

After biofilm formation, the planktonic (non-adherent) cells are removed by gentle washing with a buffer such as phosphate-buffered saline (PBS).

-

A solution of this compound at various concentrations is added to the wells containing the pre-formed biofilms.

-

The plate is incubated for a specified period (e.g., 24 hours) to allow the drug to act on the biofilm.

3. Staining with Crystal Violet:

-

The drug solution is removed, and the wells are washed again with PBS to remove any remaining planktonic cells.

-

The biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes at room temperature.

-

The excess stain is removed by washing with water.

4. Quantification:

-

The crystal violet bound to the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

-

The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm biomass.

Crystal violet assay for biofilm disruption.

Impact on Fungal Signaling and Cellular Processes

This compound's interaction with ergosterol in the fungal cell membrane is the primary event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.

Membrane Disruption and Induction of Apoptosis

The binding of this compound to ergosterol forms pores and channels in the fungal cell membrane. This disruption of the membrane's structural integrity leads to an uncontrolled efflux of essential ions and small molecules, and an influx of water, causing osmotic instability and cell lysis.

Beyond this direct physical damage, there is evidence that this compound can induce a programmed cell death pathway known as apoptosis in fungi like Candida albicans.[1] This process is characterized by a series of controlled biochemical events, including the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. The induction of apoptosis suggests that this compound's effects extend beyond simple membrane permeabilization, actively triggering the cell's self-destruction machinery.

This compound's dual mechanism of inducing necrotic and apoptotic cell death.

Oxidative Stress Response

The cellular damage caused by this compound can also lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the fungal cell. Fungi possess intricate signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway and those involving transcription factors like Yap1 and Skn7, to counteract oxidative stress. However, overwhelming ROS production can lead to damage of cellular components, including proteins, lipids, and DNA, further contributing to cell death. Some fungicidal drugs have been shown to trigger a common oxidative damage cellular death pathway that involves the Ras/PKA signaling cascade and culminates in the production of toxic ROS.

Gene Expression Modulation

Studies on the effect of fungichromin on Candida albicans biofilms have shown that it can significantly affect the expression of genes involved in adhesion and biofilm formation.[1] Specifically, the expression of genes such as ALS1, ALS3, HWP1, EFG1, HYR1, CPH1, and BCR1 was remarkably affected. This indicates that beyond its direct action on the cell membrane, this compound can modulate the genetic programs that are crucial for fungal virulence and the establishment of resilient communities.

References

An In-depth Technical Guide to Lagosin's Interaction with Cell Membrane Sterols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagosin, a polyene macrolide antibiotic belonging to the filipin family, exerts its biological activity through direct interaction with sterols in cellular membranes. This guide provides a comprehensive technical overview of the core mechanisms governing this interaction, focusing on the binding characteristics, effects on membrane integrity, and the experimental methodologies used for its investigation. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge and draws parallels from the extensively studied, structurally similar polyene, filipin, to provide a robust framework for understanding this compound's mode of action. The information presented herein is intended to support further research and development of polyene antibiotics as therapeutic agents.

Introduction

Polyene macrolide antibiotics represent a critical class of antifungal agents. Their mechanism of action is primarily attributed to their affinity for sterols, which are essential components of eukaryotic cell membranes. This compound, a member of the filipin complex of polyenes, demonstrates a specific interaction with membrane sterols, leading to a cascade of events that compromise membrane integrity and ultimately result in cell death. Understanding the nuanced biophysical and biochemical details of this interaction is paramount for the development of new antifungal drugs with improved efficacy and reduced toxicity. This guide delves into the core aspects of this compound's engagement with cell membrane sterols, providing a technical foundation for researchers in the field.

This compound-Sterol Binding Characteristics

The initial and most critical step in this compound's mechanism of action is its binding to sterols within the cell membrane. This interaction is primarily driven by hydrophobic forces.

Sterol Specificity

Polyene antibiotics exhibit a degree of selectivity for different sterols. While they interact with cholesterol, the primary sterol in mammalian cell membranes, many show a higher affinity for ergosterol, the predominant sterol in fungal cell membranes. This differential affinity is a key factor in their selective toxicity against fungi.

Binding Affinity

Effects on Cell Membrane Integrity

The binding of this compound to membrane sterols triggers significant alterations in the structure and function of the cell membrane, primarily by increasing its permeability.

Membrane Permeabilization

The aggregation of this compound-sterol complexes within the membrane is believed to form pores or channels. These structures disrupt the membrane's barrier function, allowing the leakage of essential ions and small molecules from the cytoplasm, which ultimately leads to cell death. The extent of this leakage is dependent on the concentration of the antibiotic.

Impact on Membrane Fluidity

The interaction of polyene antibiotics with membrane sterols can also modulate the physical properties of the lipid bilayer, including its fluidity. While specific data for this compound is unavailable, studies on the related polyene filipin have shown that it can induce an increase in membrane viscosity.[2] This alteration in fluidity can, in turn, affect the function of membrane-embedded proteins and contribute to the overall cytotoxic effect.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section provides a comparative summary of binding affinities for several polyene antibiotics to cholesterol, as determined by fluorescence studies.[1]

| Polyene Antibiotic | Relative Binding Affinity for Cholesterol |

| Filipin III | Highest |

| Amphotericin B | High |

| Nystatin | Moderate |

| This compound | Lower |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of polyene antibiotics like this compound with cell membrane sterols.

Fluorescence Polarization Assay for Binding Affinity

This protocol is adapted from methods used to study the binding of various ligands to proteins and can be applied to assess the interaction between this compound and membrane sterols.[3][4][5][6][7]

Objective: To determine the binding affinity of this compound to sterol-containing lipid vesicles.

Materials:

-

This compound

-

Cholesterol or Ergosterol

-

Phospholipids (e.g., POPC)

-

Fluorescent probe (e.g., a fluorescently labeled sterol or a probe sensitive to membrane environment)

-

Buffer solution (e.g., PBS, pH 7.4)

-

Spectrofluorometer with polarization capabilities

Procedure:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing a defined concentration of sterol (e.g., 30 mol%) and the fluorescent probe.

-

Tracer Concentration Determination: Determine the optimal concentration of the fluorescently labeled tracer that provides a stable and measurable fluorescence polarization signal.

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of the fluorescent tracer to each well.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate at a constant temperature to allow the binding to reach equilibrium.

-

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the increase in membrane permeability by quantifying the influx of a fluorescent dye that only becomes fluorescent upon binding to intracellular nucleic acids.[8]

Objective: To quantify the concentration-dependent membrane permeabilization induced by this compound.

Materials:

-

This compound

-

Fungal cells (e.g., Candida albicans) or sterol-containing lipid vesicles

-

SYTOX Green nucleic acid stain

-

Buffer solution (e.g., PBS, pH 7.4)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell/Vesicle Preparation: Prepare a suspension of fungal cells or LUVs at a defined concentration.

-

Assay Setup:

-

In a multi-well plate, add the cell or vesicle suspension to each well.

-

Add SYTOX Green to each well at a final concentration that does not cause background fluorescence.

-

Add increasing concentrations of this compound to the wells.

-

-

Measurement: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for SYTOX Green.

-

Data Analysis: Plot the rate of fluorescence increase or the final fluorescence intensity as a function of the this compound concentration. This will provide a dose-response curve from which parameters like the EC50 (the concentration of this compound that causes 50% of the maximum effect) can be determined.

Membrane Fluidity Measurement (Laurdan Generalized Polarization)

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which in a membrane, correlates with lipid packing and fluidity.[9][10][11][12][13]

Objective: To assess the effect of this compound on the fluidity of sterol-containing membranes.

Materials:

-

This compound

-

Cholesterol or Ergosterol

-

Phospholipids (e.g., POPC)

-

Laurdan

-

Buffer solution (e.g., PBS, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Vesicle Preparation: Prepare LUVs containing the desired concentration of sterol and incorporate Laurdan at a low molar ratio (e.g., 1:500 probe:lipid).

-

Treatment: Incubate the Laurdan-labeled vesicles with varying concentrations of this compound.

-

Measurement: Record the fluorescence emission spectra of Laurdan (typically from 400 nm to 550 nm) with an excitation wavelength of 350 nm.

-

Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively. An increase in the GP value indicates a decrease in membrane fluidity (increased order), while a decrease in GP suggests an increase in fluidity (decreased order).

Signaling Pathways and Experimental Workflows

While the primary mechanism of action of this compound is direct membrane disruption, the sequestration of membrane sterols can also trigger intracellular signaling cascades.

Filipin-Induced Signaling in Plant Cells

Studies using the related polyene filipin have demonstrated that the complexation of plasma membrane sterols can initiate signaling responses in tobacco cells.[2] This includes a rapid and transient production of reactive oxygen species (ROS) dependent on NADPH oxidase, as well as changes in medium alkalinization and conductivity. These events appear to be regulated by phosphorylation and calcium signaling. This suggests that alterations in membrane sterol organization can act as a trigger for cellular signaling.

Experimental Workflow for Investigating this compound-Induced Signaling

The following workflow can be employed to investigate whether this compound induces similar signaling events in fungal or mammalian cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma membrane sterol complexation, generated by filipin, triggers signaling responses in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress | bioRxiv [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Lagosin: An In-depth Technical Guide on Its Cytotoxicity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lagosin, a polyene macrolide antibiotic, presents a compelling case for further investigation as a potential therapeutic agent, particularly in oncology. As a member of the filipin family of fungicides, its primary mechanism of action is understood to be the interaction with sterols within cellular membranes, leading to alterations in membrane permeability and subsequent cell death. While direct and extensive research on this compound's anticancer properties is limited, its structural similarity to other polyene antibiotics like filipin and fungichromin, which have demonstrated cytotoxic and pro-apoptotic effects, suggests a promising avenue for drug development. This guide synthesizes the current understanding of this compound's cytotoxicity, explores its inferred mechanisms of action based on related compounds, and outlines detailed experimental protocols for its further evaluation. The significant gap in quantitative data for this compound underscores the critical need for dedicated research to unlock its full therapeutic potential.

Introduction to this compound

This compound is a polyene macrolide antibiotic originally isolated from a Streptomyces species found in a soil sample from Lagos, Nigeria.[1] Structurally, it is very similar to filipin and is considered identical to or a stereoisomer of fungichromin.[1][2] Like other polyene antibiotics, this compound's biological activity stems from its ability to interact with sterols, which are essential components of eukaryotic cell membranes.[1][3] This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell death.[4] While its primary application has been as an antifungal agent, the shared reliance on sterols in the membranes of both fungal and mammalian cells suggests a potential for anticancer activity.

Cytotoxicity of this compound and Related Polyenes

Polyene macrolides have been shown to exhibit cytotoxicity against mammalian cells, with the degree of toxicity varying between different members of the class. For instance, filipin has been reported to be more cytotoxic than other polyenes like amphotericin B.[4] Filipin III, an active component of the filipin complex, has been shown to induce apoptosis in a concentration-dependent manner in HaCaT keratinocytes.[5] It is also known to be cytotoxic and is generally used for staining cholesterol in fixed cells rather than in live-cell imaging.[6][7]

Given that this compound is structurally similar to filipin, it is plausible that it exhibits comparable cytotoxic effects against cancer cells. The mechanism would likely involve binding to cholesterol in the cancer cell membrane, leading to membrane disruption and cell death.

Table 1: Inferred Cytotoxic Potential of this compound Based on Related Compounds

| Compound | Cell Line(s) | Reported IC50/Effect | Reference(s) |

| Filipin III | HaCaT (keratinocytes) | Induces apoptosis in a concentration-dependent manner | [5] |

| Filipin | B1 (hamster), B82 (mouse), RAG (mouse) cells | Induces greatest immediate membrane damage compared to other polyenes | [4] |

| Fungichromin | (Antifungal activity) | Known to have antifungal and antitumor activity | [1][8] |

| Phenalamides (polyene antibiotics) | Drug-resistant cancer cells (CL02, CP70) | IC50 values ranging from 0.23-0.57 μg/ml | [9][10] |

Note: This table presents data from related compounds to infer the potential of this compound. Direct IC50 values for this compound against cancer cell lines are not currently available in the literature.

Signaling Pathways in this compound-Mediated Cell Death

The precise signaling pathways activated by this compound to induce cell death have not been elucidated. However, based on the known mechanisms of its structural analogs and its interaction with cell membranes, we can hypothesize the involvement of apoptosis and potentially autophagy.

Apoptosis

The interaction of polyene antibiotics with membrane sterols can trigger apoptotic pathways. Depletion of membrane cholesterol by agents like filipin can lead to ligand-independent activation of Fas, a death receptor, initiating the extrinsic apoptotic cascade.[5] This pathway culminates in the activation of caspases, a family of proteases that execute the apoptotic program.

A plausible mechanism for this compound-induced apoptosis would involve its binding to cholesterol in the cancer cell membrane, leading to membrane stress and the initiation of either the intrinsic or extrinsic apoptotic pathway.

Caption: Hypothetical pathway of this compound-induced apoptosis.

Autophagy

Autophagy is a cellular self-degradation process that can be triggered by various stressors, including membrane damage. While there is no direct evidence of this compound inducing autophagy, it is conceivable that the membrane disruption caused by this compound could act as a stress signal that initiates an autophagic response. This could either be a pro-survival mechanism adopted by the cancer cell or a pathway leading to autophagic cell death.

Caption: Postulated role of autophagy in response to this compound.

Experimental Protocols

To rigorously assess the cytotoxic and therapeutic potential of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such investigations.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Methodology:

-

Cell Treatment: Culture cancer cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Autophagy Assessment: Western Blot for LC3 and p62

Western blotting can be used to detect changes in the levels of key autophagy-related proteins, LC3 and p62. An increase in the conversion of LC3-I to LC3-II and a decrease in p62 levels are indicative of autophagy induction.

Workflow:

Caption: Workflow for assessing autophagy via Western blot.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and the relative p62 levels normalized to the loading control.

Therapeutic Potential and Future Directions

The therapeutic potential of this compound as an anticancer agent remains largely unexplored. Its presumed mechanism of action, targeting membrane sterols, presents an attractive strategy, as alterations in cholesterol metabolism are increasingly recognized as a hallmark of cancer.

Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a wide panel of cancer cell lines to identify sensitive cancer types.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways involved in this compound-induced cell death, including a detailed analysis of apoptotic and autophagic markers.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models, such as xenograft models.

-

Toxicity and Pharmacokinetic Profiling: Assessing the in vivo toxicity and pharmacokinetic properties of this compound to determine its therapeutic window.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

Conclusion

This compound, a polyene macrolide antibiotic, holds untapped potential as an anticancer agent. While direct evidence is scarce, its structural and mechanistic similarities to other cytotoxic polyenes provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically evaluate its efficacy and mechanism of action. Unraveling the cytotoxic properties and therapeutic potential of this compound could pave the way for the development of a novel class of anticancer drugs targeting membrane sterol dynamics. The dearth of specific data on this compound's anticancer effects represents a significant opportunity for impactful research in the field of drug discovery and development.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Physicochemical and biological comparison of polyene macrolide antibiotics fungichromin, this compound and cogomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting pathogen sterols: Defence and counterdefence? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyene macrolide antibiotic cytotoxicity and membrane permeability alterations. I. Comparative effects of four classes of polyene macrolides on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. myelin-basic-protein.com [myelin-basic-protein.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Streptomyces padanus JAU4234, a Producer of Actinomycin X2, Fungichromin, and a New Polyene Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application of Lagosin in Fluorescence Microscopy for Sterol Tracking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, also known as Fungichromin, is a polyene macrolide antibiotic that serves as a fluorescent probe for the detection and tracking of sterols, primarily unesterified cholesterol, in biological systems. Structurally similar to the more commonly used Filipin III, this compound binds to 3-β-hydroxysterols, inducing a change in its fluorescent properties that can be visualized using fluorescence microscopy. This application note provides detailed protocols for the use of this compound in fluorescence microscopy to study the distribution and dynamics of sterols in cells, offering a valuable tool for research in cell biology, lipid metabolism, and drug development.

Upon binding to cholesterol, the fluorescence emission of this compound can be monitored to reveal the localization of sterol-rich domains within cellular membranes. This technique is particularly useful for studying cholesterol trafficking, identifying cholesterol accumulation in disease models, and assessing the effects of compounds on cellular cholesterol distribution.

Principle of Sterol Detection

This compound's mechanism of sterol detection is based on its intrinsic fluorescence. When unbound in an aqueous solution, this compound exhibits weak fluorescence. However, upon binding to unesterified cholesterol within cellular membranes, its fluorescence intensity and polarization increase significantly. The polyene backbone of the this compound molecule is responsible for its fluorescent properties. The interaction with cholesterol restricts the rotational freedom of the polyene chain, leading to enhanced fluorescence.

The excitation and emission spectra of the this compound-cholesterol complex are key parameters for fluorescence microscopy. While specific spectral data for this compound in a cellular environment is not extensively published, studies on its interaction with cholesterol in aqueous suspensions provide guidance.

Comparison with Filipin III

This compound is often compared to Filipin III, another polyene antibiotic widely used for cholesterol staining. While structurally similar, there are key differences to consider:

| Feature | This compound (Fungichromin) | Filipin III |

| Binding Affinity to Cholesterol | Lower | Higher |

| Potential for Membrane Perturbation | Expected, as with other polyene antibiotics | Known to perturb membrane structure |

| Photostability | Prone to photobleaching | Prone to rapid photobleaching[1][2] |

| Availability of Published Protocols | Limited | Widely available[1][2][3][4][5][6] |

The lower binding affinity of this compound for cholesterol suggests that higher concentrations or longer incubation times might be necessary for optimal staining compared to Filipin III. Researchers should empirically determine the optimal staining conditions for their specific cell type and experimental setup.

Experimental Protocols

The following protocols are adapted from established methods for Filipin staining and should be optimized for use with this compound.

Materials

-

This compound (Fungichromin)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS (for fixed-cell imaging)

-

Glycine or Ammonium Chloride (for quenching autofluorescence)

-

Mounting medium

-

Cultured cells on coverslips or imaging plates

Protocol 1: Staining of Fixed Cells

This protocol is recommended for obtaining high-quality images of cholesterol distribution without the concern of probe-induced cellular artifacts in live cells.

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips or in imaging-compatible plates.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Quenching: To reduce autofluorescence from the fixative, incubate the cells with a quenching solution (e.g., 50 mM glycine or 50 mM ammonium chloride in PBS) for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining:

-

Prepare a fresh working solution of this compound (e.g., 50 µg/mL) in PBS. The optimal concentration should be determined empirically (a range of 10-100 µg/mL can be tested).

-

Incubate the cells with the this compound working solution for 1-2 hours at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a UV excitation filter.

Protocol 2: Staining of Live Cells

Live-cell imaging with this compound can provide insights into dynamic sterol trafficking. However, it is crucial to be aware that polyene antibiotics can perturb membrane function and may be toxic to cells over time.

Procedure:

-

Cell Culture: Grow cells in glass-bottom dishes or other imaging-compatible formats.

-

Washing: Before staining, gently wash the cells twice with a pre-warmed, serum-free culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).

-

Staining:

-

Prepare a fresh working solution of this compound (e.g., 5-25 µg/mL) in the imaging buffer. The concentration should be kept as low as possible to minimize cytotoxicity.

-

Incubate the cells with the this compound working solution for 15-60 minutes at 37°C, protected from light.

-

-

Washing (Optional): Gently wash the cells once or twice with the imaging buffer to remove excess probe. For some applications, imaging can be performed in the presence of the probe.

-

Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope with environmental control (37°C, 5% CO2).

Data Presentation and Analysis

Quantitative analysis of this compound fluorescence can provide valuable information about cellular sterol content and distribution.

Quantitative Data Summary

Due to the limited number of studies utilizing this compound for cellular imaging, extensive quantitative data is not available. The following table summarizes the known binding characteristics of this compound and related polyene antibiotics to cholesterol.

| Polyene Antibiotic | Relative Binding Affinity to Cholesterol | Reference |

| Filipin III | Highest | [7] |

| Amphotericin B | High | [7] |

| Nystatin | Moderate | [7] |

| This compound | Lowest | [7] |

This data is based on in vitro binding assays and provides a relative comparison.

Image Analysis

-

Image Acquisition: Acquire images using a consistent set of parameters (e.g., exposure time, gain, laser power) to allow for comparison between different experimental conditions.

-

Background Subtraction: Correct for background fluorescence.

-

Cell Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify and outline individual cells or subcellular regions of interest (ROIs).

-

Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs.

-

Data Normalization: Normalize the fluorescence intensity to a control group or a cellular marker if necessary.

Signaling Pathways and Cellular Processes

The tracking of sterols with this compound can be applied to investigate various cellular processes and signaling pathways where cholesterol plays a critical role.

Troubleshooting and Considerations

-

Photobleaching: this compound, like Filipin, is susceptible to photobleaching.[1][2] To minimize this, use the lowest possible excitation light intensity and exposure time. The use of an anti-fade mounting medium is recommended for fixed-cell imaging.

-

Cytotoxicity: For live-cell imaging, it is essential to perform control experiments to assess the cytotoxicity of this compound at the chosen concentration and incubation time.

-

Specificity: While this compound primarily binds to unesterified cholesterol, potential off-target binding should be considered, especially in disease models with altered lipid profiles.

-

Optimization of Staining: The optimal concentration of this compound and incubation time will vary depending on the cell type and experimental conditions. A titration experiment is highly recommended to determine the best signal-to-noise ratio with minimal artifacts.

Conclusion

This compound presents a viable, albeit less characterized, alternative to Filipin for the fluorescent labeling of unesterified cholesterol in cells. Its distinct binding affinity may offer advantages in specific applications where a lower-affinity probe is desirable. The protocols provided here, adapted from established methods for similar polyene antibiotics, offer a starting point for researchers to incorporate this compound into their studies of sterol biology. Further characterization and optimization of this compound staining protocols will undoubtedly enhance its utility as a tool for fluorescence microscopy.

References

- 1. tabaslab.com [tabaslab.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]

- 5. abcam.cn [abcam.cn]

- 6. zenodo.org [zenodo.org]

- 7. Fluorescence studies of the binding of the polyene antibiotics filipin 3, amphotericin B, nystatin, and this compound to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of a Stable Lagosin Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lagosin, also known as fungichromin, cogomycin, and pentamycin, is a polyene macrolide antibiotic produced by Streptomyces species.[1][2][3] It exhibits broad-spectrum antifungal and antitumor activities.[2][4] The mechanism of action involves interaction with sterols in the cell membrane, leading to disruption of membrane integrity.[2][5][6][7] Accurate and reproducible experimental results rely on the correct preparation and storage of a stable stock solution. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | References |

| Molecular Formula | C₃₅H₅₈O₁₂ | [2][3][8] |

| Molecular Weight | 670.8 g/mol | [2][3][8] |

| Appearance | Pale yellow to tan solid | [5] |

| Purity | >95% by HPLC | [2][5] |

Solubility of this compound

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of the downstream application.

| Solvent | Solubility | References |

| Dimethyl sulfoxide (DMSO) | Soluble (up to 50 mg/mL with heating) | [2][8][9][10] |

| Dimethylformamide (DMF) | Soluble | [2][8][11] |

| Ethanol | Soluble | [2][8][11] |

| Methanol | Soluble | [2][8][11] |

Note: For dissolving this compound in DMSO, especially at higher concentrations, ultrasonication and warming to 60°C may be necessary.[9][10] It is recommended to use fresh, anhydrous DMSO as the presence of water can affect solubility.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 670.8 g/mol x 1000 mg/g = 6.708 mg

-

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh 6.708 mg of this compound powder into the tube.

-

-

Dissolve the this compound powder:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

-

If the powder does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes or gently warm the solution to 60°C in a water bath or heat block until the solid is completely dissolved.[9][10]

-

-

Aliquot and store the stock solution:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.

-

For long-term storage, store the aliquots at -80°C. For short-term storage, they can be kept at -20°C.[9][10]

-

Stability and Storage Recommendations

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

| Storage Condition | Duration | Recommendations | References |

| Solid Powder | Long-term | -20°C | [2][5][11] |

| Stock Solution in DMSO | Up to 6 months | -80°C, protect from light, aliquot to avoid freeze-thaw cycles | [9][10] |

| Stock Solution in DMSO | Up to 1 month | -20°C, protect from light, aliquot to avoid freeze-thaw cycles | [9][10] |

| Stock Solution in DMSO | Up to 2 weeks | 4°C, protect from light | [4] |

Note: It is crucial to protect this compound solutions from light to prevent photodegradation.[9][10] Always use amber or light-blocking containers.

Diagrams

Experimental Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation and storage of a this compound stock solution.

Mechanism of Action of this compound

Caption: Simplified diagram of this compound's mechanism of action on the fungal cell membrane.

References

- 1. Physicochemical and biological comparison of polyene macrolide antibiotics fungichromin, this compound and cogomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Fungichromin | C35H58O12 | CID 5282200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 6834-98-6|DC Chemicals [dcchemicals.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | CAS 6834-98-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

Lagosin: A Tool for Investigating Lipid Rafts and Membrane Domains

Application Notes and Protocols for Researchers

Introduction

Lagosin is a polyene antibiotic that serves as a valuable tool for studying the structure and function of lipid rafts and other membrane microdomains. These specialized regions of the plasma membrane are enriched in cholesterol and sphingolipids and play crucial roles in a variety of cellular processes, including signal transduction, protein trafficking, and viral entry. This compound exerts its effects by binding specifically to cholesterol, a key component of lipid rafts. This interaction disrupts the integrity of these domains, allowing researchers to investigate the consequences of their perturbation on cellular functions. Furthermore, the intrinsic fluorescence of this compound can be utilized to visualize cholesterol-rich domains within cellular membranes.

These application notes provide detailed protocols for the use of this compound in studying lipid rafts, including methods for fluorescence microscopy and biochemical assays. Additionally, we present quantitative data on the binding affinity of this compound and related polyene antibiotics to cholesterol and illustrate key experimental workflows and affected signaling pathways.

Quantitative Data

The efficacy of polyene antibiotics in studying lipid rafts is related to their affinity for cholesterol. The following table summarizes the equilibrium constants for the association of this compound and other polyene antibiotics with aqueous suspensions of cholesterol.

| Polyene Antibiotic | Equilibrium Constant (K) for Cholesterol Binding (M⁻¹) |

| Filipin III | 7.6 x 10⁶ |

| Amphotericin B | 2.0 x 10⁶ |

| Nystatin | 7.0 x 10⁵ |

| This compound | 2.4 x 10⁴ |

Data adapted from Bittman et al., 1972.[1]

This data indicates that while this compound binds to cholesterol, its affinity is lower than that of other commonly used polyene antibiotics like filipin III.[1][2] This should be taken into consideration when designing experiments, as higher concentrations or longer incubation times may be necessary to achieve the desired effect compared to filipin.

Experimental Protocols

Protocol 1: Fluorescence Microscopy of Cholesterol-Rich Domains Using this compound

This protocol describes the use of this compound to visualize cholesterol-rich domains in fixed cells. The intrinsic fluorescence of this compound allows for the detection of these domains using a fluorescence microscope with a UV filter set. Due to the limited specific protocols available for this compound, this protocol has been adapted from established methods for filipin staining.[3][4] Optimization of this compound concentration and incubation time is recommended for each cell type and experimental condition.

Materials and Reagents:

-

This compound (prepare stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Glycine solution (100 mM in PBS)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope with UV excitation and emission filters (e.g., excitation ~340-380 nm, emission ~385-470 nm)[5]

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a culture dish.

-

Cell Fixation:

-

Gently wash the cells three times with PBS.

-

Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Quenching:

-

Incubate the fixed cells with 100 mM glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.

-

Wash the cells three times with PBS.

-

-

This compound Staining:

-

Prepare a fresh working solution of this compound in PBS. A starting concentration range of 1-10 µg/mL is recommended for optimization. Protect the solution from light.

-

Incubate the cells with the this compound working solution for 1-2 hours at room temperature in the dark.

-

-

Washing:

-

Gently wash the cells three to five times with PBS to remove unbound this compound.

-

-

Mounting and Imaging:

Protocol 2: Biochemical Assay for Investigating the Role of Lipid Rafts in Signaling

This protocol outlines a general approach to investigate the involvement of lipid rafts in a signaling pathway of interest by assessing the effect of this compound-induced cholesterol depletion. This method is based on the principle that disruption of lipid rafts will alter the spatial organization of signaling components, leading to changes in downstream signaling events.[6][7]

Materials and Reagents:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Stimulus for the signaling pathway of interest (e.g., growth factor, antibody)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents and equipment for SDS-PAGE and Western blotting

-